(Quinoline-8-sulfonylamino)acetic acid is a sulfonamide derivative of quinoline, characterized by its unique functional groups that contribute to its biological activity. This compound has garnered attention in medicinal chemistry, particularly for its potential applications in cancer treatment due to its ability to modulate key metabolic pathways in tumor cells.
This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological properties. Quinoline-8-sulfonylamino compounds are often synthesized for their anticancer activities, specifically targeting the muscle isoform 2 of pyruvate kinase, an enzyme crucial for cancer cell metabolism . The molecular formula for (Quinoline-8-sulfonylamino)acetic acid is , with a molecular weight of approximately 266.27 g/mol .
The synthesis of (Quinoline-8-sulfonylamino)acetic acid typically involves several key steps:
These methods highlight the versatility and efficiency in synthesizing (Quinoline-8-sulfonylamino)acetic acid, making it accessible for further research and application.
The molecular structure of (Quinoline-8-sulfonylamino)acetic acid features a quinoline ring substituted with a sulfonamide group and an acetic acid moiety. The structural representation can be summarized as follows:
The compound's three-dimensional configuration plays a critical role in its interaction with biological targets, influencing its pharmacokinetic properties and biological activity.
(Quinoline-8-sulfonylamino)acetic acid participates in various chemical reactions that enhance its utility in medicinal chemistry:
These reactions underline the compound's potential for further development into therapeutic agents.
The mechanism of action of (Quinoline-8-sulfonylamino)acetic acid primarily revolves around its role as an inhibitor of pyruvate kinase M2 isoform. This enzyme is pivotal in regulating glycolysis in cancer cells, where it facilitates the conversion of phosphoenolpyruvate to pyruvate, thus influencing ATP production and metabolic flux.
This selective action underscores its promise in cancer therapy.
(Quinoline-8-sulfonylamino)acetic acid exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and during drug formulation processes.
The primary applications of (Quinoline-8-sulfonylamino)acetic acid include:
(Quinoline-8-sulfonylamino)acetic acid derivatives represent a frontier in cancer metabolism targeting, specifically through modulation of the tumor-specific M2 isoform of pyruvate kinase (PKM2). PKM2 is overexpressed in numerous cancers (e.g., lung, breast, colorectal) and regulates the Warburg effect—a metabolic shift where cancer cells favor glycolysis even under aerobic conditions. Synthetic quinoline-8-sulfonamide derivatives disrupt this pathway by binding to PKM2’s allosteric site or ATP-binding pocket, shifting its conformation between low-activity dimers and high-activity tetramers [3]. For example, compound 9a (a triazole-linked quinoline-8-sulfonamide) reduces intracellular pyruvate levels by 58% in A549 lung cancer cells and induces G1 cell-cycle arrest (Table 1). This selectivity spares normal cells, with a 4.3-fold higher cytotoxicity in cancer versus healthy cell lines [3]. Molecular docking reveals critical interactions: the quinoline core engages in π-alkyl bonds with Leu394, while the sulfonamide group forms hydrogen bonds with Arg116 (∆G = −9.8 kcal/mol) [3]. Such precision positions these hybrids as templates for next-generation antineoplastic agents.
Table 1: Anticancer Profile of Lead Quinoline-8-Sulfonamide Derivative (9a)
Property | Value | Biological Impact |
---|---|---|
Pyruvate reduction (A549) | 58% vs. control | Suppresses glycolytic flux |
Cancer cell selectivity | IC₅₀ = 8.2 μM (A549) | Targets PKM2 dimer stabilization |
Normal cell cytotoxicity | IC₅₀ = 35.4 μM (MRC-5) | 4.3-fold selectivity window |
Binding affinity (PKM2) | ∆G = −9.8 kcal/mol | Competitive inhibition at ATP site |
Dominant cell-cycle effect | G1 arrest (72% cells) | Inhibits proliferation |
Quinoline-8-sulfonylamino acetic acid scaffolds demonstrate exceptional promise in treating Alzheimer’s disease (AD) by concurrently inhibiting monoamine oxidases (MAOs) and cholinesterases (ChEs)—key enzymes implicated in neurotransmitter degradation and oxidative stress. Hybrid compounds like a5 and a12 exhibit nanomolar-range IC₅₀ values against MAO-A (0.59 μM), MAO-B (0.47 μM), AChE (1.10 μM), and BChE (0.58 μM), outperforming reference inhibitors like donepezil (Table 2) [1]. Kinetic analyses confirm competitive inhibition, indicating direct binding to enzyme active sites. Molecular dynamics reveal dual anchoring mechanisms: the sulfonamide nitrogen forms hydrogen bonds with Tyr326 (AChE), while the quinoline ring engages in π-π stacking with Tyr398 (MAO-B) [1]. This multi-target capability addresses AD’s multifactorial pathology—simultaneously boosting acetylcholine levels, reducing reactive oxygen species (ROS) from amine oxidation, and suppressing amyloid-β aggregation. Notably, a11 reduces neuronal apoptosis by 63% in vitro via downregulation of caspase-3, validating its neuroprotective potential [1].
Table 2: Enzyme Inhibition Profiles of Key Quinoline-8-Sulfonamide Hybrids
Compound | MAO-A IC₅₀ (μM) | MAO-B IC₅₀ (μM) | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) |
---|---|---|---|---|
a5 | 0.59 ± 0.04 | 0.73 ± 0.08 | 1.95 ± 1.07 | 2.84 ± 1.07 |
a12 | 1.34 ± 0.67 | 0.47 ± 0.03 | 2.65 ± 0.97 | 1.16 ± 0.77 |
a11 | 1.25 ± 0.45 | 1.09 ± 0.65 | 0.58 ± 0.05 | 1.72 ± 0.68 |
Donepezil | — | — | 0.98 ± 0.12 | 1.30 ± 0.15 |
The journey of (quinoline-8-sulfonylamino)acetic acid begins with natural quinoline alkaloids like quinine (from Cinchona bark), historically used for antimalarial and antipyretic effects [3] [10]. Early isolation methods (e.g., Skraup synthesis, 1880) fused aniline with glycerol to form the quinoline core, but therapeutic limitations—poor bioavailability and non-selective action—drove structural refinements [10]. The pivotal shift occurred with sulfonamide integration in the 20th century, enhancing target specificity. Sulfonation at C-8 of quinoline (via fuming H₂SO₄ at 220°C) yields quinoline-8-sulfonic acid, which is then converted to sulfonyl chlorides and condensed with aminoacetic acid to form (quinoline-8-sulfonylamino)acetic acid (CAS# 115241-94-6, MW: 266.27 g/mol) [8] [10]. Modern derivatization focuses on three regions:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: